![molecular formula C15H16N4O2 B2864195 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 1060880-23-0](/img/structure/B2864195.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a complex organic compound featuring a benzo[d]imidazole moiety linked to a 3,5-dimethylisoxazole group via an acetamide bridge
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-benzo[d]imidazole-2-carbaldehyde and 3,5-dimethylisoxazole-4-carboxylic acid.
Reaction Steps:
The aldehyde group of 1H-benzo[d]imidazole-2-carbaldehyde is first activated using reagents like thionyl chloride to form an imidazole-2-carbonyl chloride intermediate.
This intermediate is then reacted with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired acetamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The synthetic route is scalable for industrial production, with careful control of reaction conditions to ensure high yield and purity.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, to form various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the imidazole and isoxazole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring.
Substitution Products: Derivatives with different functional groups at the imidazole and isoxazole rings.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme interactions and metabolic pathways. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but generally involves binding to the active site of the target, leading to modulation of its activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
相似化合物的比较
Imidazole Derivatives: Other compounds containing the imidazole ring, such as imidazole itself or benzimidazole derivatives.
Isoxazole Derivatives: Compounds with the isoxazole ring, such as 3,5-dimethylisoxazole or its derivatives.
Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is unique due to its specific combination of the benzo[d]imidazole and 3,5-dimethylisoxazole groups, which confer distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
属性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-11(10(2)21-19-9)7-15(20)16-8-14-17-12-5-3-4-6-13(12)18-14/h3-6H,7-8H2,1-2H3,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGBPKOYAXBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
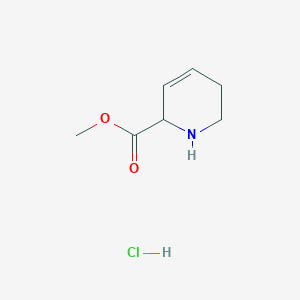
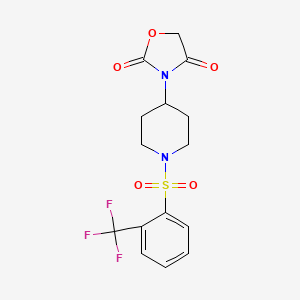

![1-(4-fluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2864116.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B2864117.png)
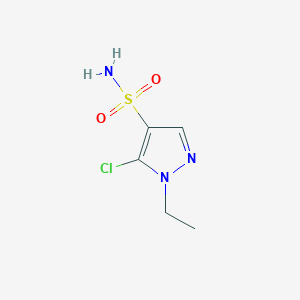
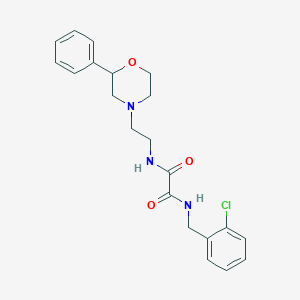
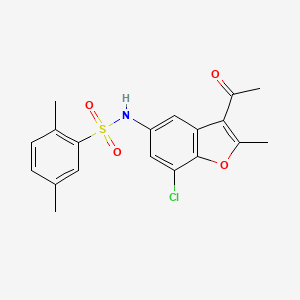
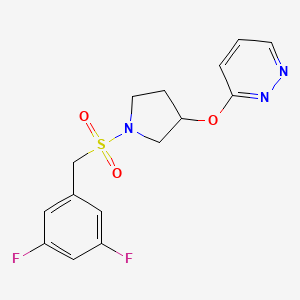
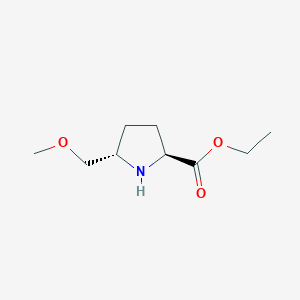
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2864128.png)
![8-butanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2864129.png)

![2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid](/img/structure/B2864135.png)
